Cas no 82001-53-4 (Dodecanoic acid,12-mercapto-)

Dodecanoic acid,12-mercapto- 化学的及び物理的性質
名前と識別子
-
- Dodecanoic acid,12-mercapto-
- 12-sulfanyldodecanoic acid
- 12-Mercaptododecanoic acid
- MDA
- 12-Mercaptododecanoic acid (ACI)
- 12-Mercaptododecanic Acid
- Dodecanoic acid, 12-mercapto-
- AKOS028108696
- G78860
- 12-Sulfanyldodecanoic acid #
- 12-Mercaptododecanoic acid, 96%
- SCHEMBL412496
- 12-Mercaptododecanoic acid, 99%
- DTXSID70340708
- 12-mercapto-1-dodecanoic acid
- 82001-53-4
-
- MDL: MFCD08705252
- インチ: 1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
- InChIKey: SDAWVOFJSUUKMR-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCCCCCCCCS)O
計算された属性
- せいみつぶんしりょう: 232.14970118g/mol
- どういたいしつりょう: 232.14970118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 11
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 0.987
- ゆうかいてん: 45-50 °C
- ふってん: 366.5°C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.482
Dodecanoic acid,12-mercapto- セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Dodecanoic acid,12-mercapto- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-251621-1g |
12-Mercaptododecanoic acid, |
82001-53-4 | 96% | 1g |
¥1166.00 | 2023-09-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675067-1G |
Dodecanoic acid,12-mercapto- |
82001-53-4 | 1g |
¥1713.96 | 2023-11-30 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-251621-1 g |
12-Mercaptododecanoic acid, |
82001-53-4 | 96% | 1g |
¥1,166.00 | 2023-07-11 |
Dodecanoic acid,12-mercapto- 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 2
1.2 Reagents: Ethylenediamine , Sodium borohydride Solvents: Ethanol
ごうせいかいろ 3
1.2 Reagents: Sodium hydroxide ; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
ごうせいかいろ 4
1.2 Reagents: Dowex ; pH 5, rt
ごうせいかいろ 5
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid Solvents: Water
Dodecanoic acid,12-mercapto- Raw materials
- 12-Bromododecanoic acid
- Dodecanoic acid,12-mercapto-
- Potassium Ethyl Xanthogenate technical grade, 90%
- Methyl 12-bromododecanoate
- Dodecanoic acid, 12-(acetylthio)-
Dodecanoic acid,12-mercapto- Preparation Products
Dodecanoic acid,12-mercapto- 関連文献
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1. Interactions of anti-proliferative and anti-platelet drugs with self-assembled monolayers: a future strategy in stent developmentAbdolreza Mirmohseni,Javad Hosseini,Maryam Shojaei,Soodabeh Davaran RSC Adv. 2014 4 4218
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Alexandr Arbuz,Alisher Sultangaziyev,Alisher Rapikov,Zhanar Kunushpayeva,Rostislav Bukasov Nanoscale Adv. 2022 4 268
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3. Measuring elasticity of wet cellulose beads with an AFM colloidal probe using a linearized DMT modelJ. Hellwig,R.-M. P. Karlsson,L. W?gberg,T. Pettersson Anal. Methods 2017 9 4019
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Armin Eraghi Kazzaz,Pedram Fatehi RSC Adv. 2020 10 36778
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Michael R. Ivanov,Amanda J. Haes Analyst 2011 136 54
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Marek Grzelczak,Luis M. Liz-Marzán,Rafal Klajn Chem. Soc. Rev. 2019 48 1342
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R. A. Karaballi,A. Nel,S. Krishnan,J. Blackburn,C. L. Brosseau Phys. Chem. Chem. Phys. 2015 17 21356
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L. Ma,B. C. Tang,W. J. Yang,Y. Liu,Y. L. Zhao,M. Li Anal. Methods 2015 7 1622
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Jonas Schartner,J?rn Güldenhaupt,Sarah Katharina Ga?meyer,Katharina Rosga,Robert Kourist,Klaus Gerwert,Carsten K?tting Analyst 2018 143 2276
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Abeer H. M. Safaryan,Adam M. Smith,Thomas S. Bedwell,Elena V. Piletska,Francesco Canfarotta,Sergey A. Piletsky Nanoscale Adv. 2019 1 3709
Dodecanoic acid,12-mercapto-に関する追加情報
Dodecanoic Acid, 12-Mercapto: A Comprehensive Overview
Dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a unique organic compound that has garnered significant attention in recent years due to its versatile properties and potential applications in various fields. This compound, also known as 12-mercaptododecanoic acid, is a saturated fatty acid with a sulfur-containing functional group at the terminal position of its carbon chain. The presence of the mercapto (-SH) group imparts distinctive chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial research.
Dodecanoic acid, 12-mercapto is characterized by its long carbon chain (12 carbons) and the -SH group at the end. This structure allows for strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which significantly influence its physical properties. The compound is typically a white crystalline solid with a melting point around 50°C and a boiling point exceeding 300°C. Its solubility in water is relatively low, but it can dissolve in organic solvents like ethanol and acetone.
One of the key aspects of dodecanoic acid, 12-mercapto is its reactivity. The -SH group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution, addition, and condensation reactions. These reactions make it a valuable precursor in the synthesis of more complex molecules. For instance, the mercapto group can be oxidized to form sulfonic acids or sulfonamides, which have applications in pharmaceuticals and materials science.
Recent studies have explored the use of dodecanoic acid, 12-mercapto in the development of novel materials with unique properties. Researchers have utilized this compound to synthesize self-healing polymers by incorporating it into polymer networks. The -SH groups can form disulfide bonds under oxidative conditions, enabling dynamic cross-linking and reversible bonding within the polymer matrix. This property has significant implications for developing materials with enhanced durability and repair capabilities.
In the field of biotechnology, dodecanoic acid, 12-mercapto has shown promise as a precursor for bioactive molecules. Its long carbon chain provides a scaffold for attaching functional groups that can interact with biological systems. For example, derivatives of this compound have been investigated for their potential as antimicrobial agents or as components in drug delivery systems.
The synthesis of dodecanoic acid, 12-mercapto involves several methods, including the oxidation of mercaptans or the reduction of sulfonic acids. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Additionally, green chemistry approaches are being explored to minimize environmental impact during synthesis.
From an environmental perspective, understanding the degradation pathways of dodecanoic acid, 12-mercapto is crucial for assessing its ecological impact. Studies have shown that this compound can undergo microbial degradation under aerobic conditions, with complete mineralization occurring within weeks to months depending on environmental factors such as temperature and pH.
In conclusion, dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive candidate for both fundamental research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.
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